molecular formula C13H15N3 B8054518 (7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic)

(7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic)

Cat. No.: B8054518
M. Wt: 213.28 g/mol
InChI Key: CFEINAVSUMXONP-MNOVXSKESA-N
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Description

(7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic) is a chiral compound with a unique structure that includes a tetrahydrobenzoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic) typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the tetrahydrobenzoquinoline core.

    Amine Introduction:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the racemic mixture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and safety are crucial. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

(7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic) has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic) involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (enantiomerically pure): This compound is similar but consists of only one enantiomer.

    7,8,9,10-tetrahydrobenzo[h]quinoline: Lacks the amine groups at the 7 and 10 positions.

    Benzoquinoline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of (7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine (racemic) lies in its specific stereochemistry and the presence of amine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(7R,10S)-7,8,9,10-tetrahydrobenzo[h]quinoline-7,10-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-10-5-6-11(15)12-9(10)4-3-8-2-1-7-16-13(8)12/h1-4,7,10-11H,5-6,14-15H2/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEINAVSUMXONP-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1N)C=CC3=C2N=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C([C@@H]1N)C=CC3=C2N=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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